4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
This compound features a pyrimidine core substituted at the 2-position with a 4-(2-phenylethyl)piperazine group, at the 4-position with a morpholine moiety, and at the 6-position with a methyl group. The phenylethyl-piperazine substituent may enhance lipophilicity and receptor binding compared to simpler alkyl or sulfonyl groups in analogs.
Properties
IUPAC Name |
4-[6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-18-17-20(25-13-15-27-16-14-25)23-21(22-18)26-11-9-24(10-12-26)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLUFDSHZMHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic synthesis techniques. Here is a general outline of the synthetic route:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(2-phenylethyl)piperazine. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent to facilitate the formation of the desired bond.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine-piperazine intermediate is treated with morpholine under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Biological Activity
The compound 4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a complex structure that includes a morpholine ring and a pyrimidine moiety. The presence of the piperazine and phenethyl groups contributes to its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is believed to act as a ligand for certain G-protein coupled receptors (GPCRs) , influencing intracellular signaling pathways. The compound's structure allows it to modulate receptor activity, potentially leading to effects such as:
- Antidepressant effects : Similar compounds have shown promise in modulating serotonin receptors.
- Anticancer properties : By inhibiting specific kinases involved in tumor growth, it may contribute to cancer therapy.
Biological Activity Data
Case Studies
-
Antidepressant Activity :
A study exploring piperazine derivatives demonstrated that modifications similar to those in this compound can enhance serotonin receptor binding, suggesting potential antidepressant properties. -
Anticancer Research :
Research has indicated that compounds with similar structural motifs inhibit the PI3K/Akt pathway, which is crucial in many cancers. The compound's ability to interfere with this pathway could position it as a candidate for further anticancer drug development. -
Neuropharmacological Effects :
The compound's structural analogs have been evaluated for anticonvulsant activity, showing promise in preclinical models. This suggests that further exploration of its neuropharmacological profile could yield valuable insights into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine/Piperidine Derivatives
(a) 4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine ()
- Substituents : Piperidine at pyrimidine-6, morpholine at pyrimidine-4, and a 4-methoxybenzyloxy group at pyrimidine-2.
- Synthesis: Reacted 4-(6-chloro-2-((4-methoxybenzyl)oxy)pyrimidin-4-yl)morpholine with piperidine under basic conditions (DIPEA/ethanol), followed by HPLC purification .
(b) 4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ()
- Substituents : 4-Methylpiperazine at pyrimidine-2, pyridin-3-yl at pyrimidine-6, and morpholine at pyrimidine-4.
- Synthesis : Suzuki coupling of a chloropyrimidine intermediate with pyridin-3-yl boronic acid using Pd catalysis .
(c) 4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine ()
- Substituents : 4,4-Difluoropiperidine at pyrimidine-2.
Thieno-Pyrimidine Derivatives (–10)
These compounds replace the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold, often linked to morpholine and sulfonyl-piperazine groups:
- Example: 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine () Features: Methanesulfonyl-piperazine enhances solubility and hydrogen-bonding capacity. Activity: Demonstrated kinase inhibition in patent data .
Key Data Table
Structural and Functional Insights
- Phenylethyl vs. Sulfonyl Groups : The phenylethyl group in the target compound may enhance blood-brain barrier penetration compared to sulfonyl-piperazines in –10, which prioritize solubility .
- Core Modifications: Thieno-pyrimidines (–10) exhibit broader aromatic systems for kinase binding but reduced synthetic accessibility compared to pyrimidine analogs .
- Fluorine Substitution : 4,4-Difluoropiperidine () improves metabolic stability, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
